molecular formula C3H3NO3 B3085304 3,5-Isoxazolidinedione CAS No. 115344-44-0

3,5-Isoxazolidinedione

Cat. No.: B3085304
CAS No.: 115344-44-0
M. Wt: 101.06 g/mol
InChI Key: PAHVTLRWCQYFEB-UHFFFAOYSA-N
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Description

3,5-Isoxazolidinediones are a class of compounds that have shown potent hypolipidemic activity, lowering both serum cholesterol and triglyceride levels . They have been investigated for their potential applications in pharmaceutical research .


Synthesis Analysis

The synthesis of 3,5-Isoxazolidinediones has been carried out by reacting dicarboxylic acid chlorides with oximes in the presence of excess triethylamine . This method has been demonstrated to be a facile synthesis approach for these compounds .


Molecular Structure Analysis

The chemical structure of 3,5-Isoxazolidinediones includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Chemical Reactions Analysis

3,5-Isoxazolidinediones have been found to inhibit various in vitro liver enzyme activities, including mitochondrial citrate exchange, acetyl CoA synthetase, HMG CoA reductase, acyl CoA cholesterol acyl transferase, acetyl CoA carboxylase, sn-glycerol-3-phosphate acyl transferase, phosphatidylate phosphohydrolase, and heparin-induced lipoprotein lipase activities .

Scientific Research Applications

Cytotoxic Action in Cancer Research

3,5-Isoxazolidinedione and its derivatives have demonstrated potent cytotoxicity against various human and murine tumors, including T cell leukemia, uterine carcinoma, and glioma tumor cell growth. These compounds vary in their cytotoxic specificity depending on the histological type of tumor cell. Additionally, they have shown in vivo antineoplastic activity against Ehrlich ascites carcinoma and have been effective in blocking DNA and protein synthesis in leukemia cells, while reducing enzymes in purine and pyrimidine pathways (Hall et al., 1997).

Antidiabetic Agent Research

JTT-501, an isoxazolidinedione derivative, has been investigated for its insulin-sensitizing activity. It activated peroxisome proliferator-activated receptors and improved hyperglycemia, hyperinsulinemia, and hypertriglyceridemia in rodent diabetic models, suggesting its potential as an antidiabetic agent for treating non-insulin-dependent diabetes mellitus (Shibata et al., 1999).

Aldose Reductase Inhibitors

1,2,4-Triazolidine-3,5-diones and this compound have been observed as potent inhibitors of rat lens aldose reductase activity. In vivo studies in diabetic rats indicated these derivatives could significantly reduce sorbitol levels, suggesting potential usefulness in treating clinical complications of diabetes mellitus (Hall et al., 1992).

Organic and Medicinal Chemistry

Isoxazolidine, including this compound, is a privileged structure in medicinal chemistry. It has been increasingly studied in the context of its synthesis and applications in bioactive compounds. Its unique structure makes it a potential mimic for nucleosides, carbohydrates, and amino acids (Berthet et al., 2016).

Synthesis of Isoxazolidines

Innovative methods for the synthesis of isoxazolidines have been developed, such as one-pot copper(I)-catalyzed synthesis, which is convenient and minimizes the formation of byproducts. This has broad implications for the production of 3,5-disubstituted isoxazoles and related compounds in organic chemistry (Hansen et al., 2005).

Inhibition of Tumor Cell Enzymes

Compounds containing this compound have been shown to inhibit human Tmolt4 leukemia Type II IMP dehydrogenase activity, an enzyme isoform induced in highly proliferating cells. These findings suggest potential selective inhibition towards proliferating cells, which could be less toxic to normal cells (Hall et al., 2001).

Pharmaceutical Applications

Isoxazolidines, including derivatives of this compound, are also used in pharmaceutical research. They have been explored for their potential as antidiabetic, antitumor, and antiviral agents. The structural diversity and functional adaptability of these compounds make them valuable in drug discovery (Shuklendu D. Karyakarte et al., 2012).

Enzyme Inhibition Studies

3-Isoxazolidone has been evaluated for its effect on γ-aminobutyric acid (GABA) metabolism, demonstrating potent inhibitions of brain glutamic acid decarboxylase and GABA-α-oxoglutarate aminotransferase activities. This suggests its potential application in studies related to neurological functions and disorders (Gorecki et al., 1976).

Mechanism of Action

Oxazolidinones, including 3,5-Isoxazolidinediones, are known to block protein biosynthesis. They bind preferentially to the 50 S subunit of bacterial ribosomes and inhibit the transcription-translation coupled reaction . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Safety and Hazards

In studies, 3,5-Isoxazolidinediones have demonstrated no observable toxicity in rats after 8 weeks of oral administration. The acute toxicity study in normolipidemic mice at 20, 40, and 100 mg/kg/day, IP, also demonstrated no observable harmful effects of the drug .

Properties

IUPAC Name

1,2-oxazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHVTLRWCQYFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620526
Record name 1,2-Oxazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115344-44-0
Record name 1,2-Oxazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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